Diselenide, bis(4-methylphenyl)
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Overview
Description
Diselenide, bis(4-methylphenyl) is an organic compound containing selenium It belongs to the class of diselenides, which are characterized by the presence of a Se-Se bond
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of diselenide, bis(4-methylphenyl) typically involves the reaction of 4-methylphenyl halides with potassium selenocyanate, followed by hydrolysis. This method is efficient and yields high purity products . Another approach involves the direct reaction of 4-methylphenyl selenol with oxidizing agents to form the diselenide bond .
Industrial Production Methods: Industrial production of diselenides often employs large-scale reactions using elemental selenium and appropriate organic halides. The process is optimized for high yield and purity, ensuring the compound’s suitability for various applications .
Chemical Reactions Analysis
Types of Reactions: Diselenide, bis(4-methylphenyl) undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form selenoxides or selenones under specific conditions.
Reduction: Reduction reactions typically yield selenols or selenides.
Substitution: The compound can participate in substitution reactions where the selenium atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, organometallic reagents.
Major Products:
Oxidation Products: Selenoxides, selenones.
Reduction Products: Selenols, selenides.
Substitution Products: Various organoselenium compounds.
Scientific Research Applications
Diselenide, bis(4-methylphenyl) has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its antioxidant properties and potential therapeutic effects.
Medicine: Explored for its anticancer and chemopreventive activities.
Industry: Utilized in the development of advanced materials and nanotechnology.
Mechanism of Action
The mechanism by which diselenide, bis(4-methylphenyl) exerts its effects involves its ability to modulate redox reactions. It can act as both an antioxidant and a prooxidant, depending on the cellular environment. The compound interacts with various molecular targets, including enzymes and proteins involved in oxidative stress pathways .
Comparison with Similar Compounds
- Diphenyl diselenide
- Diallyl diselenide
- Bis(2-aminophenyl) diselenide
Comparison: Diselenide, bis(4-methylphenyl) is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
21856-94-0 |
---|---|
Molecular Formula |
C14H14Se2 |
Molecular Weight |
340.2 g/mol |
IUPAC Name |
1-methyl-4-[(4-methylphenyl)diselanyl]benzene |
InChI |
InChI=1S/C14H14Se2/c1-11-3-7-13(8-4-11)15-16-14-9-5-12(2)6-10-14/h3-10H,1-2H3 |
InChI Key |
KJCNOACMRYZZFR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)[Se][Se]C2=CC=C(C=C2)C |
Origin of Product |
United States |
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